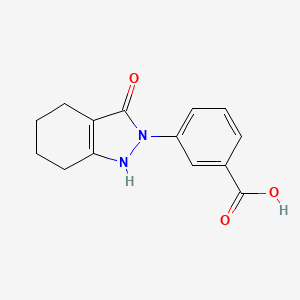

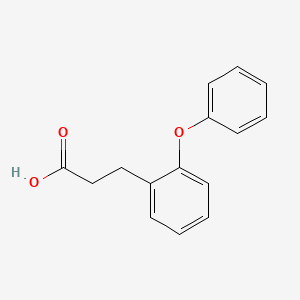

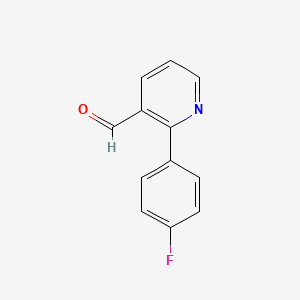

2-(4-Fluorophenyl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)nicotinaldehyde is a compound that is not directly mentioned in the provided papers, but its structural components and related chemistry can be inferred from the synthesis and applications of similar fluorinated aromatic compounds. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their unique properties, which often include metabolic stability, increased lipophilicity, and the ability to modulate the bioactivity of pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves palladium-catalyzed reactions, as seen in the practical synthesis of a key pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence . Another method includes the double fluorination of N-protected hydroxyproline to create fluoropyrrolidine derivatives . Additionally, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was achieved through a practical pilot-scale method using methyl nitrite and 2-fluoro-4-bromoaniline . These methods highlight the versatility and complexity of synthesizing fluorinated aromatic compounds, which could be relevant to the synthesis of 2-(4-Fluorophenyl)nicotinaldehyde.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is critical in determining their reactivity and potential applications. For instance, the stereochemistry of fluorinated synthons, such as the enantiomerically pure 4-fluoropyrrolidine-2-carbonyl fluoride, is crucial for their utility in medicinal chemistry . The presence of fluorine can also influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions that are useful in the synthesis of pharmaceuticals. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for heterocyclic synthesis . The introduction of fluorine into aromatic compounds can be achieved through nucleophilic aromatic substitution, as demonstrated in the synthesis of radiolabeled compounds for imaging applications . These reactions are indicative of the types of chemical transformations that 2-(4-Fluorophenyl)nicotinaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Fluorine's high electronegativity and small size can lead to increased stability and changes in lipophilicity, which are important for drug design . The specific properties of 2-(4-Fluorophenyl)nicotinaldehyde would likely include high stability and potential for bioactivity modulation, based on the behavior of structurally related compounds.

Applications De Recherche Scientifique

Pharmaceutical Reaction Monitoring

Electrospray ion mobility-mass spectrometry (ESI-IMMS) has been utilized for real-time monitoring of pharmaceutical reactions, including those involving nicotinaldehyde derivatives. This method is especially effective for complex reactions in drug synthesis, offering rapid and selective analysis crucial for pharmaceutical process control (Roscioli et al., 2013).

Synthesis of Naphthyridines

Research has been conducted on synthesizing 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones, starting from derivatives of nicotinaldehyde. This process highlights the importance of nicotinaldehyde in synthesizing complex organic compounds (Eichler et al., 1976).

Glycosylation Using Plant Cell Cultures

Plant cell cultures, such as Nicotiana tabacum, have been used to glycosylate fluorophenols, including derivatives of 2-(4-Fluorophenyl)nicotinaldehyde. This research is significant for understanding the metabolism of fluoroaromatic compounds, which are prevalent as agrochemicals and pollutants (Shimoda et al., 2009).

Study of Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, synthesized from 4-fluorophenyl derivatives, are important for understanding the interaction and stability of these molecules, with applications in material science and chemistry (Najiya et al., 2014).

Biochemical and Pharmacological Research

Studies involving the structural elucidation of compounds like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile provide insights into biochemical and pharmacological mechanisms, potentially leading to the discovery of new drugs and therapeutic agents (Venkateshan et al., 2019).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTWLDISGWOJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377503 |

Source

|

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)nicotinaldehyde | |

CAS RN |

885950-17-4 |

Source

|

| Record name | 2-(4-fluorophenyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)